molecular formula C12H7ClFNO2 B13726948 6-(3-Chlorophenyl)-5-fluoropicolinic acid

6-(3-Chlorophenyl)-5-fluoropicolinic acid

Cat. No.: B13726948
M. Wt: 251.64 g/mol
InChI Key: PTMRANQCLMPHQM-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-5-fluoropicolinic acid is a chemical compound that belongs to the class of picolinic acids This compound is characterized by the presence of a 3-chlorophenyl group and a fluorine atom attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)-5-fluoropicolinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated picolinic acid under the influence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Chlorophenyl)-5-fluoropicolinic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-Chlorophenyl)-5-fluoropicolinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-5-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6-(3-Chlorophenyl)-5-fluoronicotinic acid
  • 6-(3-Chlorophenyl)-5-fluorobenzoic acid
  • 6-(3-Chlorophenyl)-5-fluoropyridine

Comparison: Compared to these similar compounds, 6-(3-Chlorophenyl)-5-fluoropicolinic acid is unique due to its specific substitution pattern on the picolinic acid core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H7ClFNO2

Molecular Weight

251.64 g/mol

IUPAC Name

6-(3-chlorophenyl)-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C12H7ClFNO2/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15-11)12(16)17/h1-6H,(H,16,17)

InChI Key

PTMRANQCLMPHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=N2)C(=O)O)F

Origin of Product

United States

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